![molecular formula C16H22ClNO3 B14503074 Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate CAS No. 63309-15-9](/img/structure/B14503074.png)
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate typically involves the reaction of 4-chlorophenylpiperidine with butanoic acid derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylpiperidine: Shares the piperidine and chlorophenyl moieties but lacks the butanoate ester.
4-Hydroxy-4’-chlorobenzophenone: Contains the chlorophenyl and hydroxyl groups but differs in the overall structure.
Uniqueness
Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63309-15-9 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15(19)3-2-10-18-11-8-16(20,9-12-18)13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3 |
InChI Key |
UMVUVJYXFWROEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





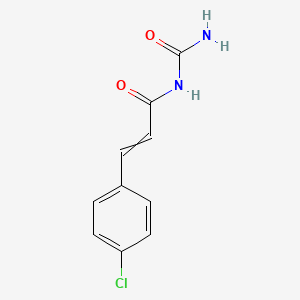
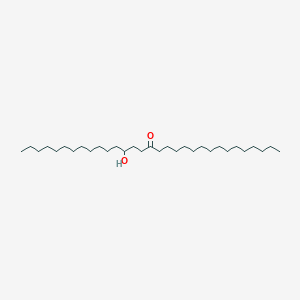
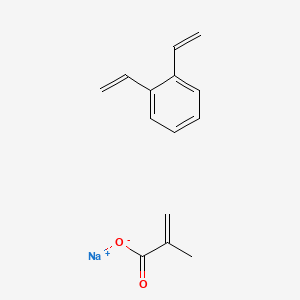
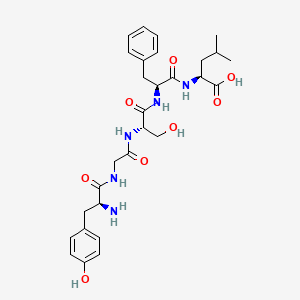
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
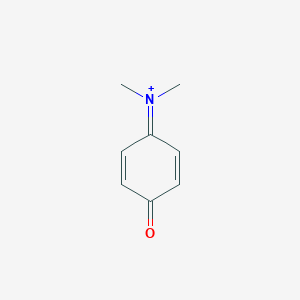
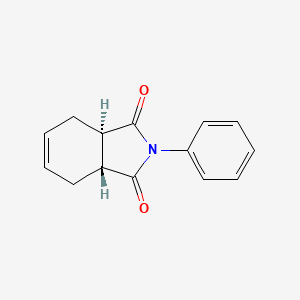
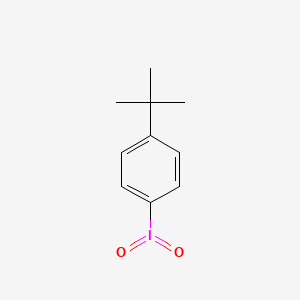
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)

